
2,4-Dimethyl-5-oxoheptanenitrile
Cat. No. B1367351
M. Wt: 153.22 g/mol
InChI Key: SCIMGWUYBMTPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04925985
Procedure details


To a stirred solution of 2,4-dimethyl-5-oxoheptanenitrile (IIb, 239 g, 1.56 moles) in isopropanol (2.5L) at 5° C. under a nitrogen atmosphere, was added sodium borohydride (60 g, 1.59 moles) over a 15 minute period. The mixture was stirred for 40 hours at room temperature, after which GC analysis indicated complete reaction. The reaction mixture was cooled to -5° C. and carefully quenched with water (1L) followed by saturated aqueous ammonium chloride (200 ml). After the gas evolution had subsided, the isopropanol was removed under reduced pressure (30 mm). The residue was extracted with diethyl ether (1×750 ml, 2×350 ml) and the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml). After drying (MgSO4), the solvent was removed at reduced pressure (30 mm) and the crude product distilled at 75-80° C. and 0.20-0.10 mm to give a 88% yield of 2,4-dimethyl-5-hydroxyheptanenitrile (212 g, 1.37 moles).



Yield
88%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[C:7](=[O:10])[CH2:8][CH3:9])[C:3]#[N:4].[BH4-].[Na+]>C(O)(C)C>[CH3:1][CH:2]([CH2:5][CH:6]([CH3:11])[CH:7]([OH:10])[CH2:8][CH3:9])[C:3]#[N:4] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
239 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C#N)CC(C(CC)=O)C
|
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 40 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to -5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carefully quenched with water (1L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the isopropanol was removed under reduced pressure (30 mm)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The residue was extracted with diethyl ether (1×750 ml, 2×350 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers washed with water (2×200 ml) and saturated aqueous sodium chloride (200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed at reduced pressure (30 mm)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the crude product distilled at 75-80° C.
|
Outcomes


Product
Details
Reaction Time |
40 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C#N)CC(C(CC)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.37 mol | |
| AMOUNT: MASS | 212 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
